3-chloro-4-({1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-yl}methoxy)pyridine
Description
This compound features a pyridine core substituted at the 3-position with chlorine and at the 4-position with a methoxy-linked piperidin-4-yl group. The piperidine ring is further functionalized with a 2-(1H-pyrazol-1-yl)ethyl chain.
Properties
IUPAC Name |
3-chloro-4-[[1-(2-pyrazol-1-ylethyl)piperidin-4-yl]methoxy]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN4O/c17-15-12-18-6-2-16(15)22-13-14-3-8-20(9-4-14)10-11-21-7-1-5-19-21/h1-2,5-7,12,14H,3-4,8-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFLMUIXSXJOUHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=C(C=NC=C2)Cl)CCN3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with pyrazole moieties have been known to exhibit diverse pharmacological effects.
Mode of Action
It’s known that the interaction of a compound with its target often leads to changes in the target’s function, which can result in various biological effects.
Biochemical Pathways
Compounds with similar structures have been known to affect various biochemical pathways, leading to a range of biological activities.
Result of Action
Similar compounds have been known to exhibit a range of effects at the molecular and cellular levels.
Action Environment
Environmental factors can significantly impact the action of a compound.
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Comparisons
Functional Group Comparisons
- Pyrazole vs. Oxazole/Sulfanyl Groups: The target compound’s pyrazole moiety (a 5-membered ring with two adjacent nitrogen atoms) provides distinct electronic and steric properties compared to BF00007’s 4-(methylsulfanyl)benzoyl group. Pyrazole’s basicity and hydrogen-bonding capacity may enhance target binding compared to the thioether’s hydrophobic character .
- Fluorinated vs. Non-Fluorinated Derivatives: The patent compound in incorporates a 3-fluoro-2-(trifluoromethyl)isonicotinoyl group, which likely improves metabolic stability and binding affinity through fluorine’s electronegativity and lipophilicity. The absence of fluorine in the target compound may result in lower potency but better aqueous solubility .
Pharmacophoric Features
- Piperidine vs. Piperazine Scaffolds : BF00236 replaces piperidine with piperazine, introducing an additional nitrogen atom. Piperazine’s conformational flexibility and basicity can alter pharmacokinetics, such as blood-brain barrier penetration, compared to the target compound’s piperidine .
- In contrast, BF00007’s rigid benzoyl linker may restrict conformational freedom, affecting target selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
